molecular formula C9H13N3O B12225995 N-cyclobutyl-5-methoxypyrimidin-2-amine

N-cyclobutyl-5-methoxypyrimidin-2-amine

Cat. No.: B12225995
M. Wt: 179.22 g/mol
InChI Key: XDQYSHIORAMMON-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 5-methoxypyrimidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of N-cyclobutyl-5-methoxypyrimidin-2-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-cyclobutyl-5-methoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-5-methylpyridin-2-amine
  • 5-cyclobutyl-N-methylpyrimidin-2-amine

Uniqueness

N-cyclobutyl-5-methoxypyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-cyclobutyl-5-methoxypyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c1-13-8-5-10-9(11-6-8)12-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12)

InChI Key

XDQYSHIORAMMON-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC2CCC2

Origin of Product

United States

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